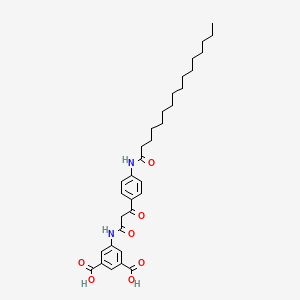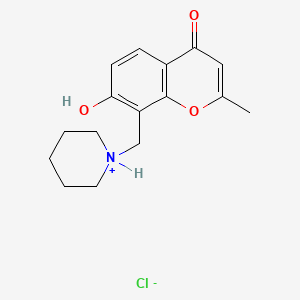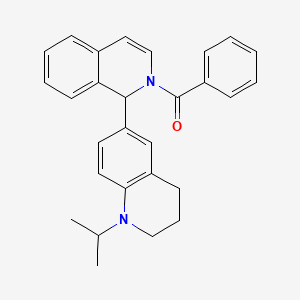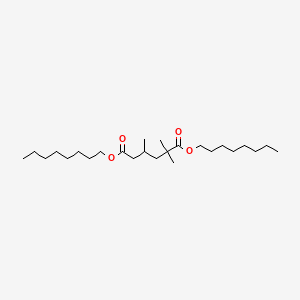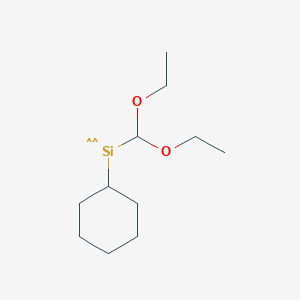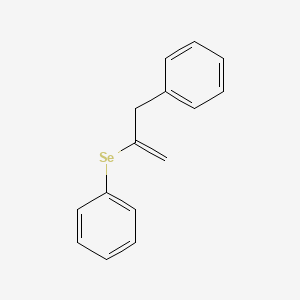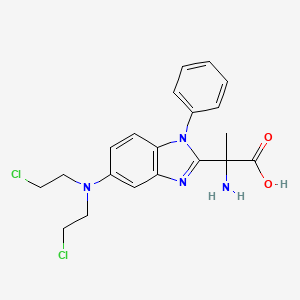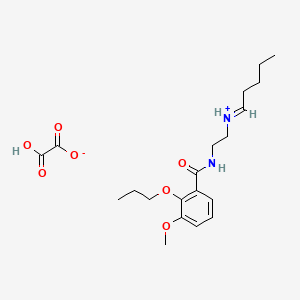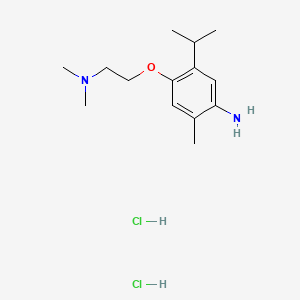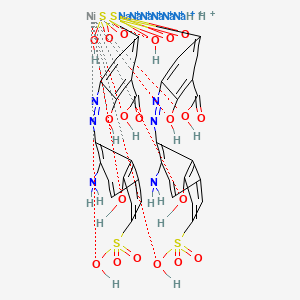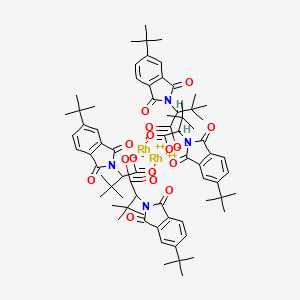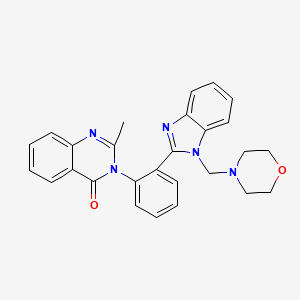
3'-O-2-propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is a modified nucleotide derivative of thymidine, which is a component of DNA. This compound has a propenyl group attached to the 3' position of thymidine and a triphosphate group at the 5' position. It is used in various scientific research applications, including molecular biology and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from thymidine. The propenyl group can be introduced using an appropriate alkylating agent, and the triphosphate group can be added using phosphorylating agents.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature and pH, and employing purification techniques such as chromatography.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Alkylated or substituted derivatives of the original compound.
Applications De Recherche Scientifique
3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing modified nucleotides and oligonucleotides.
Biology: It is used in molecular biology studies to investigate DNA synthesis and repair mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the development of diagnostic tools and biotechnological products.
Mécanisme D'action
The compound exerts its effects through its incorporation into DNA, where it can interfere with normal DNA processes. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA replication and repair. By modifying the structure of thymidine, the compound can affect the fidelity and efficiency of DNA synthesis.
Comparaison Avec Des Composés Similaires
Thymidine Triphosphate (dTTP): The unmodified form of thymidine triphosphate.
3'-O-Methylthymidine 5'-(tetrahydrogen triphosphate): A methylated derivative of thymidine triphosphate.
3'-O-Propylthymidine 5'-(tetrahydrogen triphosphate): A propylated derivative of thymidine triphosphate.
Uniqueness: 3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) is unique due to the presence of the propenyl group, which can influence its chemical reactivity and biological activity compared to other derivatives.
Propriétés
Formule moléculaire |
C13H21N2O14P3 |
|---|---|
Poids moléculaire |
522.23 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-prop-2-enoxyoxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H21N2O14P3/c1-3-4-25-9-5-11(15-6-8(2)12(16)14-13(15)17)27-10(9)7-26-31(21,22)29-32(23,24)28-30(18,19)20/h3,6,9-11H,1,4-5,7H2,2H3,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+,11+/m0/s1 |
Clé InChI |
JGJOVFWVTMUSDJ-HBNTYKKESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


